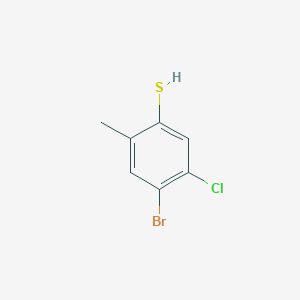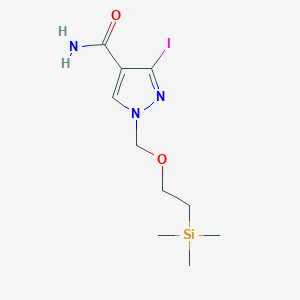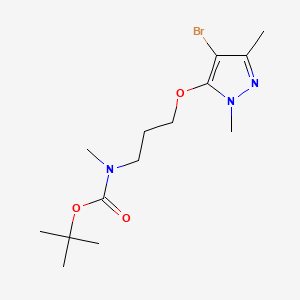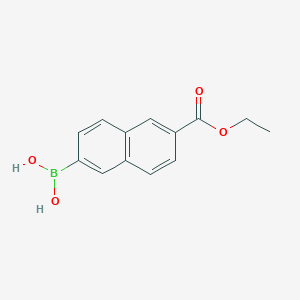
4-Bromo-5-chloro-2-methylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-2-methylbenzenethiol is an organosulfur compound with the molecular formula C7H6BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common approach is:
Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Methylation: Introduction of a methyl group using methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3).
Thiolation: Introduction of a thiol group using thiourea or hydrogen sulfide (H2S) under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to achieve high yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-chloro-2-methylbenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzenethiols.
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of sulfides or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-2-methylbenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloro-2-methylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chloro-5-methylbenzenethiol: Similar structure with different substitution pattern.
4-Bromo-2-methylbenzenethiol: Lacks the chlorine atom.
5-Chloro-2-methylbenzenethiol: Lacks the bromine atom.
Uniqueness
4-Bromo-5-chloro-2-methylbenzenethiol is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring.
Eigenschaften
CAS-Nummer |
1208076-88-3 |
|---|---|
Molekularformel |
C7H6BrClS |
Molekulargewicht |
237.55 g/mol |
IUPAC-Name |
4-bromo-5-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
InChI-Schlüssel |
JRMMXFZBMJHVFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)


![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)

![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)




